molecular formula C13H11BFNO3 B1437300 (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid CAS No. 874289-41-5

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1437300
CAS No.: 874289-41-5
M. Wt: 259.04 g/mol
InChI Key: KNJJUAJHTJOKIU-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BFNO3. It is a boronic acid derivative that features a fluorine atom and a phenylcarbamoyl group attached to a phenyl ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .

Mode of Action

The mode of action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds and complex organic molecules .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules and complex organic structures .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Additionally, the compound should be stored in an inert atmosphere at room temperature , indicating that its stability and efficacy could be affected by factors such as temperature and exposure to oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid and phenyl isocyanate.

    Formation of Intermediate: The nitro group of 2-fluoro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

    Carbamoylation: The resulting 2-fluoro-5-aminobenzoic acid is then reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.

    Borylation: Finally, the phenylcarbamoyl derivative is subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to ensure consistent quality and yield.

    Catalyst Recycling: Efficient recycling of palladium catalysts to reduce costs and environmental impact.

    Purification: Advanced purification techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases in these reactions.

    Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Material Science: Used in the development of advanced materials, including polymers and electronic materials.

    Catalysis: Employed as a ligand or catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid
  • (2-Fluoro-5-(2-pyridylcarbamoyl)phenyl)boronic acid

Uniqueness

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a phenylcarbamoyl group, which impart distinct electronic and steric properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds.

Properties

IUPAC Name

[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJJUAJHTJOKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660248
Record name [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-41-5
Record name [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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